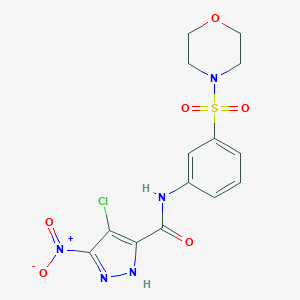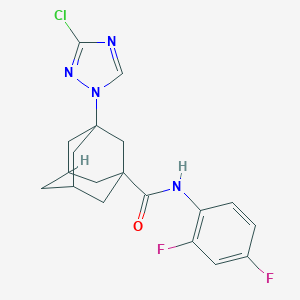
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIFLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIFLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIFLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Introduction of the adamantane moiety: Adamantane derivatives can be introduced through nucleophilic substitution reactions.
Coupling with the difluorophenyl group: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The chlorine atom on the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole N-oxide, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like this are investigated for their potential as antifungal, antibacterial, or anticancer agents.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIFLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the adamantane moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broad spectrum of activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
What sets 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIFLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE apart is its unique combination of a triazole ring with an adamantane moiety, which can confer unique biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C19H19ClF2N4O |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19ClF2N4O/c20-17-23-10-26(25-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)24-15-2-1-13(21)4-14(15)22/h1-2,4,10-12H,3,5-9H2,(H,24,27) |
InChI Key |
ACDUOUPAFCPMJU-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)F)F |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B280328.png)
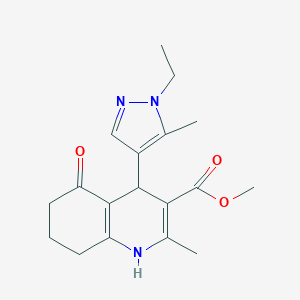

![11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B280331.png)
![2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280333.png)
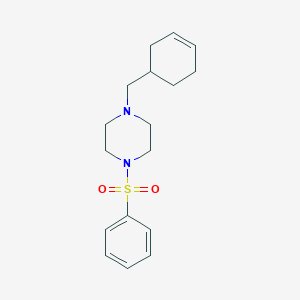
![(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B280336.png)
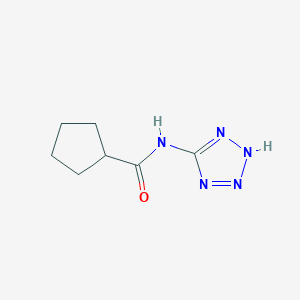
![1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B280341.png)



